molecular formula C20H20O5 B021036 Futoenone CAS No. 19913-01-0

Futoenone

Cat. No. B021036
CAS RN: 19913-01-0
M. Wt: 340.4 g/mol
InChI Key: SXHVHWXETMBKPP-KXXATPMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The total synthesis of futoenone involves regenerating the compound from its diacetate via the tosyl-phenol, illustrating an example of Ar1-6 participation. This synthesis approach provides insights into the compound's structure and stereochemistry, supported by NMR data (Ogiso et al., 1970).

Molecular Structure Analysis

This compound's structure is characterized by a spiro-dienone configuration, which is crucial for its chemical behavior and interactions. The structure has been elucidated through various spectroscopic methods, including NMR, which helped in proposing its stereochemistry.

Chemical Reactions and Properties

This compound participates in diverse chemical reactions owing to its unique structure. Its reactivity has been explored in contexts such as Rh-catalyzed C-H activation and coupling with internal alkynes, highlighting pathways toward functionalized fulvenes and indenols (Patureau et al., 2011). Moreover, its synthesis from benzene under gas-phase conditions through Jahn-Teller distorted intermediates demonstrates its potential for forming exotic ring structures (He et al., 2020).

Scientific Research Applications

  • Drug Development and Tissue Culture : Futoenone-deficient mice have been found to be highly engraftable with human hepatocytes, making them a robust platform for tissue culture and drug development research (Azuma et al., 2007).

  • Cancer Treatment : 5-FU-based drugs, which might involve this compound, inhibit tumor progression through cytotoxic activity and the inhibition of angiogenesis (Ooyama et al., 2008).

  • Understanding Biosynthesis : The synthesis of (heißt)-futoenone via a benzylic cation intermediate supports the idea that several different neolignans arise from a common biosynthetic precursor, aiding in understanding the biosynthesis pathways of these compounds (Angle & Turnbull, 1993).

  • Antimicrobial and Antioxidant Properties : Fuchsia species, potentially including this compound, have demonstrated strong cytotoxicity along with high antioxidant and antimicrobial activity, which could benefit wound healing and other medical applications (Csepregi et al., 2020).

  • Chemical Structure and Composition : this compound has been identified as a neolignan in Magnolia liliflora leaves and twigs, with its structure and stereochemistry deduced from spectral data. Understanding its chemical makeup is crucial for further applications (Talapatra et al., 1982).

  • Angiogenesis Research : The study of shape effects of carbon nanovectors on angiogenesis can be relevant to this compound as its structural and functional characteristics may influence angiogenic processes (Chaudhuri et al., 2010).

  • Chemical Synthesis : this compound, a constituent of Piper futokazura, has a spiro-dienone structure, and its total synthesis has been accomplished, paving the way for synthetic applications and research (Ogiso et al., 1970).

Safety and Hazards

When handling Futoenone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Futoenone, a lignan isolated from Magnolia sprengeri Pamp , has been found to exhibit inhibitory activities against matrix metalloproteinases . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the components of the extracellular matrix, playing crucial roles in various physiological processes and diseases.

Mode of Action

It is known to inhibit matrix metalloproteinases . These enzymes are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis. By inhibiting these enzymes, this compound may prevent the degradation of the extracellular matrix, thereby affecting various physiological and pathological processes.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of this compound. Additionally, the presence of other molecules could impact the binding of this compound to its target enzymes . .

properties

IUPAC Name

(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVHWXETMBKPP-KXXATPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201107665
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19913-01-0
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19913-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201107665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futoenone
Reactant of Route 2
Futoenone
Reactant of Route 3
Reactant of Route 3
Futoenone
Reactant of Route 4
Futoenone
Reactant of Route 5
Futoenone
Reactant of Route 6
Futoenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.